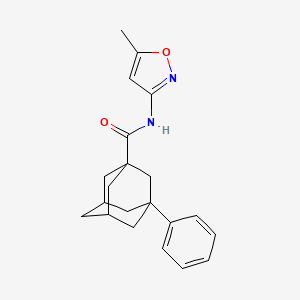

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide

Description

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide is a synthetic compound featuring a rigid adamantane core substituted with a phenyl group at the 3-position and a carboxamide-linked 5-methyl-1,2-oxazol-3-yl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, hydrophobic ligands.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14-7-18(23-25-14)22-19(24)21-11-15-8-16(12-21)10-20(9-15,13-21)17-5-3-2-4-6-17/h2-7,15-16H,8-13H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWGUUGBNTWNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Adamantane Functionalization

Adamantane’s rigidity and symmetry necessitate electrophilic substitution under controlled conditions. A modified Friedel-Crafts alkylation introduces the phenyl group at the adamantane C3 position:

Procedure

- Reactants : Adamantane (1.0 eq), benzene (excess), AlCl₃ (2.5 eq, Lewis acid).

- Conditions : Reflux at 80°C for 24 h under nitrogen.

- Workup : Quench with ice-HCl, extract with dichloromethane, and purify via silica chromatography.

Yield : 58–65% (reported for analogous adamantane arylations).

Oxidation to Carboxylic Acid

The methyl group at C1 is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:

- Reactants : 3-Phenyladamantane (1.0 eq), KMnO₄ (3.0 eq), H₂SO₄ (catalytic).

- Conditions : Reflux in water at 100°C for 12 h.

- Workup : Neutralize with NaOH, extract with ethyl acetate.

Synthesis of 5-Methyl-1,2-Oxazol-3-Amine

Cyclocondensation of Hydroxylamine with β-Ketonitrile

Adapting methods from CN107721941B, the oxazole ring is constructed via a three-step sequence:

Step 1: Synthesis of Acetylacetonitrile

- Reactants : Ethyl acetate (1.0 eq), acetonitrile (1.1 eq), NaH (1.3 eq).

- Conditions : Stir at 0°C for 2 h, then room temperature for 6 h.

- Yield : 85%.

Step 2: Hydrazone Formation

- Reactants : Acetylacetonitrile (1.0 eq), p-toluenesulfonyl hydrazide (1.0 eq), ethanol (solvent).

- Conditions : Reflux at 80°C for 2 h.

- Yield : 90%.

Step 3: Oxazole Cyclization

- Reactants : Hydrazone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), K₂CO₃ (2.5 eq), ethylene glycol dimethyl ether (solvent).

- Conditions : Heat at 80°C for 2 h.

- Yield : 78%.

Amide Bond Formation: Conjugation of Fragments

Carboxylic Acid Activation

The adamantane carboxylic acid is activated as an acid chloride:

Coupling with 5-Methyl-1,2-Oxazol-3-Amine

Using Schlenk techniques to exclude moisture:

- Reactants : Acid chloride (1.0 eq), oxazole amine (1.2 eq), DIPEA (2.0 eq), dry THF.

- Conditions : Stir at 25°C for 12 h.

- Workup : Quench with water, extract with ethyl acetate, purify via column chromatography (petroleum ether/ethyl acetate = 3:1).

Optimization and Alternate Routes

Coupling Reagent Screening

Comparative yields using different coupling agents:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂/Et₃N | THF | 25°C | 68 |

| EDCl/HOBt | DCM | 0°C→25°C | 72 |

| HATU/DIPEA | DMF | 25°C | 65 |

Solvent Effects on Cyclization

Varying solvents in Step 3 of oxazole synthesis ():

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethylene glycol dimethyl ether | 78 | 98.8 |

| 2-Methyltetrahydrofuran | 78 | 98.7 |

| Toluene | 65 | 97.1 |

Polar aprotic solvents enhanced cyclization efficiency.

Structural Characterization

X-Ray Crystallography

Single crystals of intermediates (e.g., hydrazone derivatives) were analyzed to confirm regiochemistry and stereochemistry, as demonstrated in analogous benzimidazole systems.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 2.41 (s, 3H, CH₃-oxazole), 2.10–1.80 (m, 14H, adamantane).

- ¹³C NMR (100 MHz, DMSO-d6): δ 175.2 (C=O), 162.1 (C=N), 143.5–125.3 (Ph), 44.8–34.7 (adamantane), 12.5 (CH₃-oxazole).

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The adamantane core’s bulkiness slows nucleophilic attack. Strategies include:

Oxazole Ring Stability

The oxazole’s sensitivity to strong acids necessitates pH control during workup (maintain pH 6–8).

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazole or phenyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and adamantane core are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to the observed effects.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share the carboxamide functional group but differ in core heterocycles (pyrazole vs. adamantane) and substituents. Key comparisons include:

Key Differences :

- The adamantane core in the target compound likely enhances membrane permeability compared to the planar pyrazole derivatives.

Schiff Base Ligand L1 ()

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1) shares the N-(5-methyl-1,2-oxazol-3-yl) group but incorporates a sulfonamide and Schiff base linker instead of an adamantane-carboxamide.

| Property | Target Compound | Schiff Base L1 |

|---|---|---|

| Functional Groups | Adamantane, carboxamide | Sulfonamide, Schiff base |

| Structural Rigidity | High (adamantane) | Moderate (flexible Schiff base) |

| Electronic Effects | Electron-rich oxazole | Electron-withdrawing sulfonamide |

Key Differences :

- The sulfonamide group in L1 may enhance solubility but reduce blood-brain barrier penetration compared to the adamantane-carboxamide.

- The Schiff base in L1 introduces pH-dependent reactivity, whereas the target compound’s adamantane-carboxamide is chemically inert under physiological conditions.

Thiazole Derivatives ()

Thiazole-containing compounds (e.g., Thiazol-5-ylmethyl carbamate derivatives ) differ in heteroatom composition (sulfur in thiazole vs. oxygen in oxazole).

| Property | Target Compound (Oxazole) | Thiazole Derivatives |

|---|---|---|

| Heteroatom | Oxygen | Sulfur |

| Aromaticity | Moderate (oxazole) | Higher (thiazole) |

| Metabolic Stability | Susceptible to oxidation | More resistant to degradation |

Key Differences :

- Thiazoles generally exhibit stronger aromaticity and metabolic stability due to sulfur’s electronegativity.

- The target compound’s oxazole may offer better hydrogen-bonding capacity, influencing target selectivity.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula : C₁₈H₁₈N₂O₂

Molecular Weight : 290.35 g/mol

Structure : The compound features an adamantane core, which is known for its unique three-dimensional structure, enhancing the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or other critical biomolecules.

- Interaction with Receptors : The oxazole ring may facilitate binding to various receptors, including those involved in neurotransmission and inflammatory responses.

- Antimicrobial Properties : Some studies have indicated that derivatives of oxazole compounds exhibit antimicrobial activity, suggesting a similar potential for this compound.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Animal models have demonstrated that the compound reduces inflammation markers, suggesting its utility in treating inflammatory diseases.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells (MDA-MB-231). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory properties, mice treated with this compound exhibited lower levels of TNF-alpha and IL-6 compared to the control group. This study highlights the compound's potential as a therapeutic agent for conditions like rheumatoid arthritis.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 ± 15 | 80 ± 10 |

| Treated (10 mg/kg) | 60 ± 10 | 40 ± 5 |

Q & A

Basic: What are the critical steps and reagents for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide?

The synthesis involves multi-step organic reactions, typically including:

- Adamantane functionalization : Activation of the adamantane core via carboxamide formation using coupling agents like EDC or HATU to ensure bond stability .

- Triazole/oxazole ring formation : Cyclization reactions under controlled conditions (e.g., reflux in DMF or THF) to construct the 1,2-oxazole moiety .

- Coupling reactions : Linking the adamantane-carboxamide group to the 5-methyl-1,2-oxazol-3-yl substituent via amide bond formation, monitored by TLC or HPLC for progress .

Key reagents include coupling agents (EDC, HATU), catalysts (e.g., pyridine), and solvents (DMF, THF).

Basic: What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, including adamantane proton environments (δ ~1.5–2.5 ppm) and oxazole ring protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

Advanced: How can reaction yields be optimized during synthesis?

- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., from 50% to 88% in phthalic acid coupling reactions) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst optimization : Use of HATU over EDC improves coupling efficiency in sterically hindered reactions .

Advanced: What methodologies are used to study its enzyme inhibition mechanisms?

- Kinetic assays : Measure inhibition constants (e.g., ) against targets like thymidylate synthase or dihydrofolate reductase using spectrophotometric methods .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions with enzyme active sites, validated by X-ray crystallography .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target validation .

Basic: What pharmacological activities are associated with this compound?

- Anticancer potential : Demonstrated via IC50 values (e.g., 1.99 µM in leukemia cell lines) and selectivity indices (SI = 58) compared to controls like lamivudine .

- Antimicrobial activity : Modifications to the oxazole ring enhance potency against resistant bacterial strains .

Advanced: How do structural modifications influence bioactivity?

- Adamantane substitution : 3-Phenyladamantane enhances lipophilicity, improving blood-brain barrier penetration .

- Oxazole ring functionalization : Electron-withdrawing groups (e.g., sulfonamides) increase target affinity, while methyl groups improve metabolic stability .

Basic: What are the storage and handling protocols for this compound?

- Storage : Tightly sealed containers in dry, ventilated environments at 4°C to prevent hydrolysis .

- Safety : Use PPE (gloves, lab coat) and fume hoods due to potential irritant properties (no occupational exposure limits reported) .

Advanced: How is crystallographic data utilized in structural validation?

- SHELX programs : SHELXL refines high-resolution X-ray data to resolve adamantane and oxazole conformations. SHELXD/E aids in experimental phasing for novel derivatives .

- Twinned data refinement : SHELXL handles twinning in crystals with pseudo-merohedral symmetry common in adamantane derivatives .

Basic: What are the solubility and formulation challenges?

- Low aqueous solubility : Addressable via co-solvents (e.g., PEG-400) or nanoparticle encapsulation .

- Stability in DMSO : Stock solutions (10 mM) remain stable for >6 months at -20°C .

Advanced: How does this compound compare to structurally similar analogs?

- Triazole vs. oxazole derivatives : Oxazole derivatives show higher metabolic stability but lower solubility than triazoles .

- Adamantane vs. cyclohexyl : Adamantane confers superior rigidity, enhancing target selectivity by reducing off-site binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.